molecular formula C14H20N6O2 B13424241 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers)

2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers)

Cat. No.: B13424241
M. Wt: 304.35 g/mol
InChI Key: WROLYMYANKQWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol (Mixture of Diastereomers) is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentanol ring. The presence of both amino and cyclopropylamino groups in the purine ring makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a halogenated purine derivative.

    Attachment of the Cyclopentanol Ring: The final step involves the attachment of the cyclopentanol ring to the purine base through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The purine ring can undergo substitution reactions, where the amino or cyclopropylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require the presence of strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the purine ring.

Scientific Research Applications

2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-cyclopropylamino-9H-purine: This compound shares a similar purine base structure but lacks the hydroxymethylcyclopentanol moiety.

    2-Amino-6-(methylamino)-9H-purine: Similar in structure but with a methylamino group instead of a cyclopropylamino group.

    2-Amino-6-(ethylamino)-9H-purine: Contains an ethylamino group in place of the cyclopropylamino group.

Uniqueness

The uniqueness of 2-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-4-(hydroxymethyl)cyclopentanol lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

2-[2-amino-6-(cyclopropylamino)purin-9-yl]-4-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20N6O2/c15-14-18-12(17-8-1-2-8)11-13(19-14)20(6-16-11)9-3-7(5-21)4-10(9)22/h6-10,21-22H,1-5H2,(H3,15,17,18,19)

InChI Key

WROLYMYANKQWEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(CC4O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.